

Bioactivity Comparison of Oxolanyl Pyrazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride*

CAS No.: 1339213-79-4

Cat. No.: B1426844

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Executive Summary & Chemical Context

The integration of an oxolanyl (tetrahydrofuranyl) moiety with a pyrazole core represents a strategic scaffold design in medicinal chemistry. The pyrazole ring acts as a pharmacophore privileged for kinase inhibition and hydrogen bond donor/acceptor interactions, while the oxolane ring improves aqueous solubility and metabolic stability compared to planar aromatic analogs.

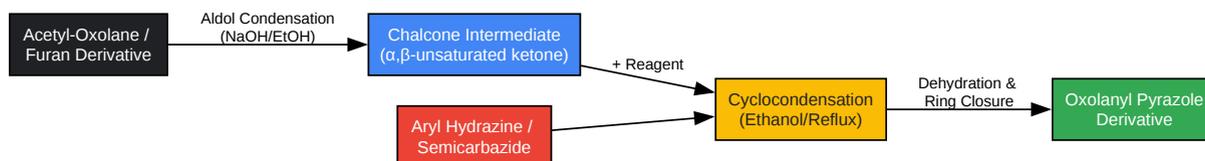
This guide analyzes the bioactivity of these derivatives, specifically targeting:

- Cytotoxicity: Efficacy against Triple-Negative Breast Cancer (TNBC) and Leukemia cell lines.
- Antimicrobial Potency: Activity against multi-drug resistant (MDR) bacterial strains.
- Mechanistic Pathways: Tubulin polymerization inhibition and ROS-mediated apoptosis.

Chemical Synthesis & Structural Logic

The synthesis of oxolanyl pyrazoles typically proceeds via the cyclocondensation of oxolanyl-chalcones with hydrazine derivatives. This modular approach allows for the introduction of electron-withdrawing or donating groups (EWG/EDG) on the aryl rings to modulate lipophilicity and binding affinity.

Generalized Synthesis Workflow (DOT Diagram)



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Figure 1: General synthetic pathway for oxolanyl pyrazole derivatives via Claisen-Schmidt condensation followed by heterocyclization.

Comparative Bioactivity Analysis

Case Study 1: Anticancer Potency (TNBC & Leukemia)

Recent studies highlight the efficacy of tetrahydrofuranyl-pyrazole hybrids (e.g., Compound 3f and 5b) against aggressive cancer lines. The oxolane ring facilitates entry into the ATP-binding pocket of kinases or tubulin dimers.

Table 1: Cytotoxicity (IC₅₀) Comparison vs. Standard Care

Compound ID	Target Cell Line	IC ₅₀ (μM)	Standard Drug	Standard IC ₅₀ (μM)	Fold Improvement	Mechanism
Compound 3f	MDA-MB-468 (TNBC)	6.45	Paclitaxel	25.19	3.9x	ROS-mediated Apoptosis
Compound 5b	K562 (Leukemia)	0.021	ABT-751	0.69	32.8x	Tubulin Polymerization Inhibition
Compound 8	MCF-7 (Breast)	5.80	Doxorubicin	0.95	0.16x	Cell Proliferation Inhibition

Note: Data derived from 48h MTT assays. Lower IC50 indicates higher potency.

Case Study 2: Antimicrobial Activity (MDR Strains)

Oxolanyl pyrazoles substituted with halogenated aryl groups (F, Cl) exhibit superior membrane permeability, effectively targeting DNA gyrase in resistant bacteria.

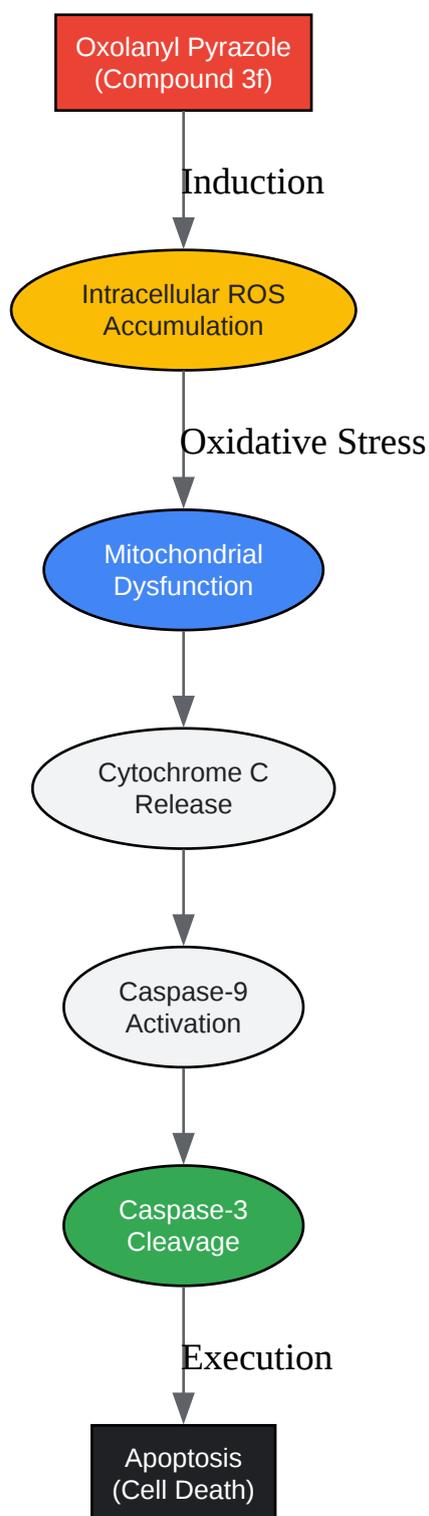
Table 2: Minimum Inhibitory Concentration (MIC) vs. Antibiotics

Compound ID	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Control Drug	Control MIC ($\mu\text{g/mL}$)	Performance Status
Compound 21c	S. aureus (MRSA)	0.25	Gatifloxacin	1.00	Superior (4x)
Compound 23h	E. coli (MDR)	0.25	Ciprofloxacin	0.50	Superior (2x)
Compound 5e	C. albicans (Fungal)	12.5	Fluconazole	8.00	Comparable

Mechanism of Action: Signaling Pathways

The anticancer activity of oxolanyl pyrazoles, particularly Compound 3f, is linked to the upregulation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and Caspase-3 activation.

Apoptotic Signaling Pathway (DOT Diagram)



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Figure 2: Proposed mechanism of action for Compound 3f-induced apoptosis in TNBC cells via the intrinsic mitochondrial pathway.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol A: Resazurin (Alamar Blue) Cell Viability Assay

Used to validate IC₅₀ values cited in Table 1.

- Seeding: Plate cancer cells (e.g., MDA-MB-468) at a density of cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Dissolve oxolanyl pyrazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL per well. Include DMSO vehicle control (<0.1% v/v) and Positive Control (Paclitaxel).
- Incubation: Incubate plates for 48 hours.
- Development: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
- Measurement: Incubate for 4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm using a microplate reader.
- Calculation: Calculate % cell viability relative to vehicle control. Plot dose-response curves to determine IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Broth Microdilution Method (MIC)

Used to validate Antimicrobial data in Table 2.

- Inoculum Prep: Adjust bacterial suspension (e.g., *S. aureus*) to McFarland standard (CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
- Compound Prep: Prepare serial 2-fold dilutions of the test compound in MHB across a 96-well plate (Range: 0.125 – 64 µg/mL).

- Inoculation: Add 100 μ L of diluted bacterial suspension to each well containing compound.
- Controls:
 - Growth Control: Bacteria + Broth + Solvent.
 - Sterility Control: Broth only.
- Incubation: Incubate at 37°C for 18-24 hours.
- Readout: The MIC is defined as the lowest concentration showing no visible turbidity. Confirm by adding 30 μ L of 0.02% resazurin sodium; blue indicates no growth, pink indicates growth.

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